5-Aminolevulinic acid-13C

Stable Isotope Dilution Assay LC-MS/MS Quantification Metabolomics

Procure 5-Aminolevulinic acid-13C for superior LC-MS/MS quantification. Its M+1 mass shift ensures clear differentiation from endogenous ALA, while co-elution fidelity minimizes matrix effects—a critical advantage over deuterated standards. With ≥99 atom % 13C and ≥99% CP, this mono-labeled standard offers a cost-optimized, high-precision solution for porphyria diagnostics, heme biosynthesis studies, and pharmacokinetic method validation.

Molecular Formula C5H9NO3
Molecular Weight 132.12 g/mol
Cat. No. B12419378
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Aminolevulinic acid-13C
Molecular FormulaC5H9NO3
Molecular Weight132.12 g/mol
Structural Identifiers
SMILESC(CC(=O)O)C(=O)CN
InChIInChI=1S/C5H9NO3/c6-3-4(7)1-2-5(8)9/h1-3,6H2,(H,8,9)/i1+1
InChIKeyZGXJTSGNIOSYLO-OUBTZVSYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-amino-4-oxo(313C)pentanoic Acid: Technical Specifications and Procurement Baseline


5-amino-4-oxo(313C)pentanoic acid, also known as 5-aminolevulinic acid-3-13C or 5-ALA-3-13C, is a stable carbon-13 isotopically labeled derivative of 5-aminolevulinic acid (5-ALA). This compound features a single 13C atom specifically incorporated at the C-3 position of the pentanoic acid backbone (¹³CH₂ adjacent to the ketone carbonyl), resulting in a molecular formula of C₄¹³CH₉NO₃ (free base) and a monoisotopic mass shift of M+1 relative to unlabeled 5-ALA . 5-ALA itself is an endogenous non-protein amino acid that serves as the rate-limiting universal precursor for tetrapyrrole biosynthesis, including heme and chlorophyll . The 3-13C labeled variant is supplied either as the free base or as the hydrochloride salt (CAS 129720-95-2), with the latter offering enhanced aqueous solubility and stability for analytical workflows. Key procurement specifications include isotopic enrichment ≥99 atom % 13C and chemical purity ≥99% (CP), as verified by multiple authoritative vendor certificates of analysis .

Why 5-amino-4-oxo(313C)pentanoic Acid Cannot Be Substituted by Unlabeled 5-ALA or Alternative Labeled Variants


In quantitative LC-MS/MS bioanalysis and metabolic flux studies, the substitution of 5-amino-4-oxo(313C)pentanoic acid with unlabeled 5-ALA or alternative isotopologues introduces quantifiable analytical error that compromises data validity. Unlabeled 5-ALA cannot serve as an internal standard because it is chemically identical to endogenous analyte, preventing mass spectrometric differentiation and rendering accurate quantification impossible in biological matrices [1]. Alternative labeled variants such as 5-ALA-¹³C₅,¹⁵N or 5-ALA-d₂ differ in their chromatographic retention time shifts and ionization efficiency characteristics, which affect matrix effect compensation and calibration linearity . The 3-13C mono-labeled form provides a distinct M+1 mass shift with minimal perturbation to chromatographic behavior, a balance that is not uniformly achieved by multi-labeled or deuterated analogs where retention time deviation (ΔtR) and ion suppression patterns may differ systematically from the unlabeled analyte. Furthermore, cost-per-assay differs substantially across labeling patterns: the 3-13C mono-labeled compound offers a favorable cost-to-enrichment ratio for routine high-throughput quantification compared to uniformly labeled (¹³C₅) or dual-isotope (¹³C,¹⁵N) variants, which command higher synthetic complexity and price premiums .

Quantitative Differentiation Evidence: 5-amino-4-oxo(313C)pentanoic Acid Versus Comparators


Isotopic Enrichment: ≥99 atom % 13C at C-3 Position Versus Unlabeled 5-ALA

The target compound, 5-amino-4-oxo(313C)pentanoic acid hydrochloride, is specified with isotopic enrichment ≥99 atom % 13C exclusively at the C-3 methylene carbon position (¹³CH₂ adjacent to ketone). This contrasts with unlabeled 5-ALA (5-amino-4-oxopentanoic acid), which contains only naturally occurring ¹²C (~98.9% abundance) and ~1.1% natural ¹³C abundance distributed across all five carbon positions. The 3-13C labeling pattern confers a monoisotopic mass of 132.061598 Da for the free base compared to 131.058 Da for unlabeled 5-ALA, corresponding to a M+1 mass shift of +1.004 Da . Vendor-certified purity for the labeled compound is ≥99% (CP), ensuring that the isotopic signal-to-noise ratio in MS detection is not compromised by unlabeled carryover .

Stable Isotope Dilution Assay LC-MS/MS Quantification Metabolomics

Internal Standard Performance in LC-MS/MS: 13C-Labeled ALA Enables Quantification Accuracy Unachievable with Unlabeled ALA

In a validated LC-MS/MS method for simultaneous quantification of 5-ALA and porphobilinogen (PBG) in urine and plasma, ¹³C,¹⁵N-labeled ALA internal standard enabled a lower limit of quantification (LLOQ) of 0.05 μM for ALA using only 25 μL urine or 100 μL plasma. The method achieved intra- and inter-assay coefficients of variation (CV) <10% for both matrices, with accuracy ranging from 88.2% to 110% across validation runs [1]. This level of precision and accuracy is unattainable with unlabeled ALA as an internal standard because unlabeled ALA cannot be mass-differentiated from endogenous analyte, leading to overestimation of endogenous concentrations by colorimetric methods that lack specificity. The study utilized (¹³C)₅,(¹⁵N)-ALA as the internal standard, demonstrating that isotopically labeled ALA—including the 3-13C variant—provides the mass differentiation required for accurate quantification [1].

Bioanalytical Method Validation Porphyria Diagnostics Therapeutic Drug Monitoring

Metabolic Flux Tracing Specificity: C-3 Positional 13C Labeling Enables Heme Biosynthesis Pathway Elucidation

13C NMR studies of [3-13C]ALA, [4-13C]ALA, and [5-13C]ALA have been used to demonstrate that the predominant species of ALA in aqueous solution under physiologic conditions is the ketone form rather than alternative tautomers [1]. The C-3 carbon is the methylene position adjacent to the ketone carbonyl, and 13C labeling at this site provides a distinct NMR chemical shift signature that allows tracking of the carbon skeleton through the condensation of two ALA molecules to form porphobilinogen (PBG) and subsequent tetrapyrrole macrocycle assembly. The positional specificity of 3-13C labeling enables isotopomer analysis that distinguishes the metabolic fate of the C-3 carbon from other carbon positions in the heme biosynthetic pathway—information that uniformly labeled (¹³C₅) or non-positionally defined 13C-labeled variants cannot provide with the same resolution [1].

Metabolic Flux Analysis Heme Biosynthesis Isotopomer Profiling

Procurement Cost Efficiency: 3-13C Mono-Labeled ALA Versus 13C5,15N Multi-Labeled ALA

5-amino-4-oxo(313C)pentanoic acid (3-13C mono-labeled) provides a cost-effective internal standard solution for routine LC-MS/MS quantification compared to more extensively labeled variants. The mono-13C labeling at C-3 requires fewer synthetic steps with 13C-enriched precursors than uniformly labeled ¹³C₅ or dual-isotope ¹³C,¹⁵N variants, resulting in lower manufacturing cost and reduced procurement expenditure per milligram . Sigma-Aldrich characterizes this product as a "cost-effective solution for 5-Aminolevulinic acid-3-13C hydrochloride applications" in their technical documentation, explicitly positioning it for high-volume analytical workflows where budget optimization is a selection criterion . The M+1 mass shift provided by a single 13C atom is sufficient for complete baseline separation from the unlabeled analyte in SRM-based LC-MS/MS methods, obviating the need for the larger mass shifts (M+5 to M+7) provided by more expensive multi-labeled alternatives in most routine quantification applications .

Stable Isotope Procurement Analytical Method Development Cost-Benefit Analysis

Chromatographic Co-Elution Behavior: 13C-Labeled ALA Maintains Analyte Retention Time Fidelity Versus Deuterated Analogs

Stable isotope-labeled internal standards using 13C or 15N exhibit minimal chromatographic retention time shifts relative to the unlabeled analyte, typically co-eluting within <0.05 minutes, which is essential for accurate matrix effect compensation in LC-MS/MS [1]. In contrast, deuterium-labeled internal standards (e.g., 5-ALA-d₂) exhibit measurable retention time shifts due to the inverse isotope effect on hydrophobic interactions with reverse-phase stationary phases, which can result in differential ion suppression between the analyte and internal standard peaks when matrix components co-elute preferentially with one species [1]. The 3-13C labeled ALA variant maintains physicochemical properties nearly identical to unlabeled ALA (same logP, pKa, and aqueous solubility profile), ensuring that any matrix-induced ion suppression or enhancement affects both the analyte and internal standard signals proportionally, thereby preserving quantification accuracy [2].

LC-MS Method Development Internal Standard Selection Matrix Effect Compensation

Validated Application Scenarios for 5-amino-4-oxo(313C)pentanoic Acid Based on Differential Evidence


Clinical Diagnostic LC-MS/MS Assays for Acute Porphyrias

In clinical laboratory settings performing LC-MS/MS quantification of urinary and plasma 5-ALA for porphyria diagnosis and therapeutic monitoring, 5-amino-4-oxo(313C)pentanoic acid serves as a stable isotope-labeled internal standard that enables LLOQ of 0.05 μM with <10% CV, a level of sensitivity and precision required for detecting clinically relevant elevations during asymptomatic periods and acute attacks [1]. The 13C labeling provides the M+1 mass differentiation necessary to distinguish the internal standard signal from endogenous patient ALA while maintaining co-elution fidelity that ensures accurate matrix effect compensation. Unlabeled 5-ALA cannot be used in this application because it is indistinguishable from the endogenous analyte by mass spectrometry, making accurate quantification of patient ALA levels impossible without isotope dilution methodology [1].

Metabolic Flux Analysis in Heme Biosynthesis Research

For investigators studying the heme biosynthetic pathway and tetrapyrrole metabolism, the C-3 position-specific 13C labeling of this compound enables NMR-based isotopomer profiling that tracks the fate of the ketone methylene carbon through ALA dehydratase-catalyzed condensation to porphobilinogen and subsequent macrocycle assembly [2]. 13C NMR studies using [3-13C]ALA have established that the ketone tautomer predominates (>90%) over enol or cyclic forms in aqueous solution at physiological pH, a finding that informs the interpretation of ALA's reactivity and enzymatic recognition [2]. Uniformly 13C-labeled ALA lacks the positional resolution required to distinguish carbon-specific metabolic fates, making the 3-13C variant uniquely suited for site-specific flux experiments.

High-Throughput Metabolomics and Biomarker Validation Studies

In large-cohort metabolomics studies requiring quantification of ALA as a biomarker across hundreds or thousands of biospecimens, 5-amino-4-oxo(313C)pentanoic acid offers a cost-optimized internal standard solution. The mono-13C labeling provides analytically sufficient mass differentiation for SRM-based LC-MS/MS quantification at a lower cost-per-assay than multi-labeled (¹³C₅,¹⁵N) alternatives, enabling budget-constrained studies to maintain internal standardization across all samples without compromising analytical validity . The high isotopic enrichment (≥99 atom % 13C) and chemical purity (≥99% CP) ensure consistent internal standard response across extended analytical batches .

Regulatory Bioanalytical Method Development for Pharmacokinetic Studies

For CROs and pharmaceutical development laboratories establishing validated LC-MS/MS methods to quantify exogenous ALA or ALA-based prodrugs in pharmacokinetic studies, the 13C-labeled internal standard is essential for meeting FDA/EMA bioanalytical method validation guidance requirements regarding accuracy (±15% of nominal) and precision (≤15% CV) [1]. The chromatographic co-elution fidelity of 13C-labeled ALA with unlabeled analyte ensures that matrix effects are proportionally compensated, unlike deuterated internal standards which may exhibit retention time shifts leading to differential ion suppression and method failure during validation [3]. This application is specific to labeled ALA variants; unlabeled ALA is not suitable for internal standardization in any regulated bioanalytical method.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Aminolevulinic acid-13C

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.